molecular formula C10H22Cl2GeN2 B12561931 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine CAS No. 143970-59-6

1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine

Cat. No.: B12561931
CAS No.: 143970-59-6
M. Wt: 313.83 g/mol
InChI Key: GLOPMNLTWQFJTB-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine is a unique organogermanium compound characterized by its two chlorine atoms and bulky tert-butyl groups. This compound belongs to the class of diazagermolidines, which are known for their interesting structural and chemical properties. The presence of germanium in the molecular framework adds to its distinctiveness, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine typically involves the reaction of germanium tetrachloride with tert-butylamine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:

GeCl4+2(tert-butylamine)This compound+2HCl\text{GeCl}_4 + 2 \text{(tert-butylamine)} \rightarrow \text{this compound} + 2 \text{HCl} GeCl4​+2(tert-butylamine)→this compound+2HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The germanium center can participate in oxidation-reduction reactions, altering its oxidation state and leading to the formation of different germanium-containing species.

    Coordination Chemistry: The compound can act as a ligand, coordinating to transition metals and forming complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Chemistry: Transition metal salts, such as palladium chloride or platinum chloride, are used to form coordination complexes.

Major Products Formed

    Substitution Reactions: Products include substituted diazagermolidines with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products include germanium oxides or reduced germanium species.

    Coordination Chemistry:

Scientific Research Applications

1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in materials science for the development of novel materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine involves its interaction with molecular targets through its germanium center and functional groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bulky tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon analogues. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry, where germanium’s properties are advantageous.

Properties

CAS No.

143970-59-6

Molecular Formula

C10H22Cl2GeN2

Molecular Weight

313.83 g/mol

IUPAC Name

1,3-ditert-butyl-2,2-dichloro-1,3,2-diazagermolidine

InChI

InChI=1S/C10H22Cl2GeN2/c1-9(2,3)14-7-8-15(10(4,5)6)13(14,11)12/h7-8H2,1-6H3

InChI Key

GLOPMNLTWQFJTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN([Ge]1(Cl)Cl)C(C)(C)C

Origin of Product

United States

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